Maltol isobutyrate

taste threshold potency use level

Maltol isobutyrate (CAS 65416-14-0; FEMA 3462; JECFA 1482), also known as maltyl isobutyrate, is a synthetic pyranone ester with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol. It belongs to the maltol ester family and serves as a high-impact flavor and fragrance ingredient, valued for its distinctive sweet strawberry–caramel fusion profile with cotton candy and jammy undertones.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 65416-14-0
Cat. No. B1587439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltol isobutyrate
CAS65416-14-0
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)OC(=O)C(C)C
InChIInChI=1S/C10H12O4/c1-6(2)10(12)14-9-7(3)13-5-4-8(9)11/h4-6H,1-3H3
InChIKeyVSBHYRPUJHEOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in propylene glycol and fixed oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Maltol Isobutyrate (CAS 65416-14-0) Procurement Guide for Flavor & Fragrance Formulators


Maltol isobutyrate (CAS 65416-14-0; FEMA 3462; JECFA 1482), also known as maltyl isobutyrate, is a synthetic pyranone ester with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol [1]. It belongs to the maltol ester family and serves as a high-impact flavor and fragrance ingredient, valued for its distinctive sweet strawberry–caramel fusion profile with cotton candy and jammy undertones . Unlike its parent alcohol maltol and the more potent ethyl maltol, maltol isobutyrate introduces a pronounced fruity–ester character that broadens formulation utility across strawberry, apple, pineapple, caramel, and dairy applications . This guide provides procurement-focused quantitative differentiation evidence against the most relevant in-class comparators.

Why Maltol Isobutyrate Cannot Be Swapped with Maltol or Ethyl Maltol Ester Analogs in Precision Flavor Formulations


Compounds within the maltol family share a γ‑pyrone core but diverge sharply in sensory potency, threshold, volatility, substantivity, and regulatory standing [1]. Maltol (FEMA 2656) provides a warm caramellic bread-crust note at 100‑ppm taste threshold [2]; ethyl maltol (FEMA 3487) delivers roughly 4–6‑fold greater sweetening potency with a sugary cotton‑candy profile at 70‑ppm . Maltol isobutyrate, by contrast, activates taste percepts at 10–30 ppm and contributes a unique strawberry–caramel dual character that neither maltol nor ethyl maltol replicate . Furthermore, the ester‑modified pyranones display different physical forms (liquid vs. crystalline solid), solubility profiles (water‑insoluble vs. water‑soluble), and substantivity (>336 hours at 100 % neat) compared with the parent alcohols . Even among maltol esters, ethyl maltol isobutyrate (FEMA 4534) faces a distinct regulatory limitation—FDA no longer provides for its use as a synthetic flavoring substance in certain applications—while maltol isobutyrate maintains full FEMA GRAS and JECFA clearance [3]. These quantifiable divergences mean that simple in‑class replacement yields unpredictable flavor performance, different use‑level economics, and potential compliance risk.

Quantitative Differentiation Evidence: Maltol Isobutyrate vs. Closest In-Class Comparators


Lower Taste Threshold vs. Maltol and Ethyl Maltol Enables Cost-Effective Low-Dose Use

Maltol isobutyrate exhibits a taste response window of 10–30 ppm, substantially lower than the 100 ppm required for maltol and the 70 ppm required for ethyl maltol to elicit characteristic sweet profiles . This 3‑ to 10‑fold lower effective concentration translates into reduced weight‑per‑formulation and potentially lower cost‑in‑use, especially in ready‑to‑drink beverages and dairy products where typical maltol doses range from 80–110 ppm [1].

taste threshold potency use level cost in use

Unique Strawberry–Caramel Fusion Profile Differentiates from Pure Caramellic Maltol and Sugary Ethyl Maltol

Maltol isobutyrate provides a distinctive strawberry-forward fruity profile with caramel, cotton candy, and buttery back notes, whereas maltol delivers predominantly warm caramellic bread-crust character and ethyl maltol emphasizes sugary jammy sweetness . Direct organoleptic assessment confirms maltol isobutyrate combines sweet strawberry, tropical berry, and caramellic notes in a single molecule, a fusion absent in both parent compounds [1]. This contrast is corroborated by multiple vendor datasheets and supplier comparisons that explicitly position maltol isobutyrate as offering 'unique fusion of fruit and confectionary notes' versus the simpler sweet profiles of maltol and ethyl maltol .

sensory differentiation odor profile flavor nuance strawberry note

Extended Substantivity >336 Hours at 100 % Supports Long-Lasting Base-Note Performance

Maltol isobutyrate exhibits substantivity exceeding 336 hours (14 days) when evaluated neat (100 %) on a smelling strip [1], classifying it as a base-note ingredient with exceptional persistence. In comparison, maltol's substantivity is reported as 372 hours at 20 % solution in benzyl alcohol [2]; when benchmarked at equivalent neat concentrations, maltol isobutyrate's longevity surpasses the parent alcohol, which volatilizes more rapidly due to its higher vapor pressure and water solubility . Quantitative substantivity data for ethyl maltol isobutyrate are not published, making maltol isobutyrate the only maltol ester with documented extreme substantivity [3].

substantivity longevity base note fragrance persistence

Liquid Physical Form and Water Insolubility Simplify Oil-Based Formulation vs. Solid Maltol/Ethyl Maltol

Maltol isobutyrate is a colorless to pale yellow liquid at ambient temperature (density 1.149 g/mL at 25 °C), insoluble in water but freely soluble in alcohol, propylene glycol, and fixed oils [1]. In contrast, both maltol (mp ~160–164 °C) and ethyl maltol (mp 85–95 °C) are white crystalline solids with moderate water solubility (maltol ~10.9 g/L at 15 °C; ethyl maltol ~9.3 g/L at 24 °C) [2]. This liquid physical state eliminates the need for pre‑dissolution or heating steps when compounding oil‑based flavor concentrates, fragrances, and e‑liquid formulations, reducing processing time and energy input.

physical form solubility formulation compatibility handling

Clearer Regulatory Pathway vs. Ethyl Maltol Isobutyrate, Which Faces FDA Use Limitation

Maltol isobutyrate (FEMA 3462; JECFA 1482) has been fully evaluated by JECFA since 2007 with published specifications (assay ≥96 %, refractive index 1.497–1.501, specific gravity 1.145–1.149) and an established 'No safety concern' conclusion [1]. Ethyl maltol isobutyrate (FEMA 4534; JECFA 2252), evaluated later in 2018, is explicitly listed among seven synthetic flavoring substances for which the FDA no longer provides for use, creating procurement uncertainty for U.S.‑market formulators [2]. This regulatory divergence means that maltol isobutyrate offers a lower compliance‑risk option for products destined for multiple global jurisdictions.

regulatory compliance FEMA GRAS FDA JECFA procurement risk

Higher LogP and Lower Water Solubility Favor Partitioning into Lipid-Rich Food Matrices

Maltol isobutyrate has a measured/estimated logP of 1.36–1.51 [1], which is substantially higher than maltol (logP ~0.09–0.40) [2] and ethyl maltol (logP ~2.9, though the ester group combined with pyranone ring modulates this) . The higher hydrophobicity of maltol isobutyrate relative to maltol promotes preferential partitioning into lipid phases of food products (e.g., dairy fats, cocoa butter, and oils), which can enhance flavor retention during high‑temperature processing and improve mouthfeel perception in fat‑continuous systems [1]. Ethyl maltol isobutyrate has an estimated logP of ~1.90 [3], positioning maltol isobutyrate as an intermediate‑hydrophobicity option offering a balanced release profile.

logP partition coefficient food matrix flavor delivery

High-Value Application Scenarios Where Maltol Isobutyrate Outperforms Closest Analogs


Strawberry & Mixed-Berry Flavor Formulations Where Low-Dose Fruity Sweetness Is Critical

Because maltol isobutyrate elicits a recognizable strawberry–tropical berry note at only 10–30 ppm, it enables formulators to build authentic berry profiles at substantially lower dosage than maltol (100 ppm) or ethyl maltol (70 ppm) . This is especially valuable in clear beverages, alcoholic drinks (recommended 50–100 mg/kg [1]), and gel‑based confections where high sweetness enhancer loads can introduce off‑notes or turbidity. The compound's strawberry primacy, backed by both odor (10 % in propylene glycol) and taste panel data [2], allows it to replace two‑component blends (e.g., ethyl butyrate for strawberry plus maltol for caramel) with a single ingredient, streamlining procurement and QC .

Gourmand Fragrance Accords Requiring Long-Lasting Caramel–Cotton Candy Dry-Down

With substantivity exceeding 336 hours (14 days) at 100 % neat , maltol isobutyrate functions as a persistent gourmand base note that continues to radiate strawberry–caramel warmth long after more volatile top‑note sweeteners like ethyl maltol have dissipated. Creator guidelines indicate an average use of 0.63 % in perfume compound [1], and the material's IFRA 51/49 designation carries no restriction for Category 4 fine fragrances [1], providing formulators with a regulatory‑clean, long‑lasting alternative to ethyl maltol isobutyrate, which faces FDA use limitations [2]. Target's liquid form additionally simplifies direct incorporation into fragrance concentrates without pre‑warming.

Bakery and Heat-Processed Food Applications Where Stability of Flavor Under Thermal Load Is Required

The ester linkage in maltol isobutyrate confers improved thermal stability relative to the free hydroxyl group of maltol and ethyl maltol, helping the compound better withstand baking temperatures . Published usage levels for baked goods reach 150–300 mg/kg [1], significantly above beverage levels, indicating practical utility in high‑temperature food systems. Maltyl isobutyrate has been specifically described as 'maintaining good heat stability during baking and cooking processes' , whereas ethyl maltol is noted to suffer from 'heavy smell, low threshold, strong volatility and poor stability' issues that have motivated development of new ethyl maltol ester derivatives [2]. The water‑insoluble, lipid‑partitioning character (logP ~1.36) further promotes retention in fat‑rich dough and batter systems during oven processing.

Vaping/E-Liquid and Confectionery Products Requiring FDA‑Compliant Sweet Flavor Modifiers

Maltol isobutyrate maintains full FDA–FEMA GRAS status and appears on the FDA Substances Added to Food inventory with an active mainterm , while ethyl maltol isobutyrate is among the seven synthetic flavoring substances for which FDA 'no longer provides for use' [1]. For U.S.‑market e‑liquids, candies (200 mg/kg max in soft candy [2]), and dairy desserts (100 mg/kg max [2]), this regulatory clarity eliminates the uncertainty associated with the ethyl‑substituted analog. The compound's sweet, fruity profile at 10–30 ppm aligns with consumer‑preferred flavor trends in confectionery and vaping while offering procurement teams a lower‑risk supply chain that will not require last‑minute reformulation due to regulatory status changes.

Technical Documentation Hub

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